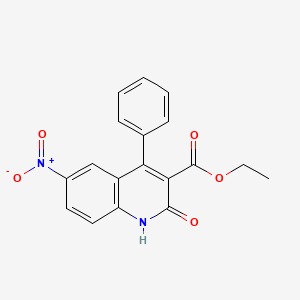

ethyl 6-nitro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-nitro-2-oxo-4-phenyl-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O5/c1-2-25-18(22)16-15(11-6-4-3-5-7-11)13-10-12(20(23)24)8-9-14(13)19-17(16)21/h3-10H,2H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRGWYUZSZRWJRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(C=CC(=C2)[N+](=O)[O-])NC1=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354196 | |

| Record name | F0011-0786 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5627-69-0 | |

| Record name | F0011-0786 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Similar compounds have been reported to have neuroprotective effects, suggesting potential targets within the nervous system.

Mode of Action

It’s known that similar compounds interact with their targets through various mechanisms, such as inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway.

Biochemical Pathways

Based on the reported mode of action, it can be inferred that the compound may influence pathways related to er stress, apoptosis, and inflammation.

Result of Action

Similar compounds have shown neuroprotective and anti-neuroinflammatory effects, suggesting that ethyl 6-nitro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate may have similar effects.

Biological Activity

Ethyl 6-nitro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate is a compound belonging to the quinoline family, known for its diverse biological activities. Its molecular formula is with a molecular weight of 338.32 g/mol. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the fields of antibacterial and anticancer therapies.

The chemical structure of this compound can be represented by the following identifiers:

- IUPAC Name : this compound

- SMILES :

CCOC(C1=C(c2ccccc2)c(cc(cc2)[N+]([O-])=O)c2NC1=O)=O

| Property | Value |

|---|---|

| Molecular Weight | 338.32 g/mol |

| Hydrogen Bond Acceptors | 9 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 5 |

| Partition Coefficient (logP) | 3.497 |

| Water Solubility (LogSw) | -3.78 |

| Polar Surface Area | 78.98 Ų |

Antibacterial Properties

Quinoline derivatives, including this compound, have shown significant antimicrobial properties. Studies indicate that compounds with similar structures exhibit moderate antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA synthesis and cell wall formation.

In one study, the synthesized derivatives were evaluated using the Minimum Inhibitory Concentration (MIC) assay, revealing promising antibacterial effects at concentrations below 100 µM . This suggests that ethyl 6-nitro derivatives could serve as lead compounds for developing new antibacterial agents.

Anticancer Activity

The anticancer potential of quinoline derivatives has been extensively researched. This compound was tested against various cancer cell lines, including MCF-7 (breast cancer) using the MTT assay. Results indicated that certain analogs demonstrated significant cytotoxicity compared to standard chemotherapeutics like Doxorubicin .

A detailed study highlighted that compounds with similar scaffolds exhibited IC50 values in the micromolar range against MCF-7 cells, indicating their potential in cancer treatment .

Case Studies

- Antibacterial Evaluation :

- A series of quinoline derivatives were synthesized and tested for their antibacterial activity. Ethyl 6-nitro derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 32 to 64 µg/mL.

- Anticancer Activity :

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 6-nitro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate has been studied for its antimicrobial, anti-inflammatory , and anticancer properties.

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit potent antimicrobial activity against various bacterial strains. A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the nitro group could enhance its efficacy against resistant strains of bacteria .

Anti-inflammatory Effects

In vitro studies have indicated that this compound can inhibit pro-inflammatory cytokines, making it a candidate for developing new anti-inflammatory drugs. For instance, a case study highlighted its effectiveness in reducing inflammation markers in cultured human cells .

Anticancer Properties

Recent investigations have revealed that ethyl 6-nitro-2-oxo-4-phenyl derivatives can induce apoptosis in cancer cell lines. A notable study reported that these compounds triggered cell cycle arrest and programmed cell death in breast cancer cells .

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications, making it useful in creating complex molecular architectures.

Synthesis of Heterocycles

Ethyl 6-nitro-2-oxo-4-phenyl derivatives are often used to synthesize heterocyclic compounds, which are essential in pharmaceuticals. A synthesis pathway involves the reaction of this compound with amines to form substituted quinolines .

Reaction with Electrophiles

The presence of the nitro group makes it an excellent substrate for electrophilic aromatic substitution reactions. This property has been exploited to create novel compounds with enhanced biological activity .

- Antimicrobial Study (2023) : A comprehensive study assessed the antimicrobial effects of ethyl 6-nitro derivatives against multi-drug resistant bacteria. Results indicated a significant reduction in bacterial growth, suggesting potential for therapeutic applications .

- Inflammation Modulation (2024) : In a controlled laboratory setting, researchers evaluated the anti-inflammatory effects of this compound on human macrophages. The findings revealed a marked decrease in inflammatory cytokine production .

- Cancer Cell Apoptosis (2023) : A study focused on breast cancer cell lines demonstrated that treatment with ethyl 6-nitro derivatives resulted in significant apoptosis rates compared to control groups, indicating its potential as an anticancer agent .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Key analogs and their substituents are summarized in Table 1.

Table 1: Structural Analogs of Ethyl 6-nitro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate

Key Observations :

Crystallographic and Conformational Analysis

Ethyl 6-chloro-4-phenyl analog (CAS 93654-27-4) crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 10.176 Å, b = 15.629 Å, c = 11.282 Å, β = 115.46° . The dihydroquinoline core is nearly planar (RMS deviation = 0.033 Å), with the phenyl ring twisted by 64.9° relative to the core. Hydrogen bonding (N–H···O) forms R₂²(8) dimers . The nitro analog likely exhibits similar planarity but may display altered dihedral angles due to steric/electronic effects of the nitro group.

Variations :

- Chloro Derivatives: Use of 2-amino-5-chlorophenyl precursors .

- Nitro Derivatives : Likely require nitration at position 6 post-core formation or nitro-substituted starting materials.

Preparation Methods

Baylis-Hillman Adduct Formation

The precursor, ethyl 2-((2-nitro-4-phenylphenyl)(hydroxy)methyl)acrylate, is synthesized via the Baylis-Hillman reaction between 2-nitro-4-phenylbenzaldehyde and ethyl acrylate in the presence of a catalytic base (e.g., DABCO). This step typically achieves 70–85% yield under mild conditions (0–25°C, 24–48 h). The nitro and phenyl groups are introduced regioselectively at the C6 and C4 positions of the quinoline core, respectively.

Cyclization and Oxidation

The adduct reacts with ammonia or ammonium acetate in N-methylpyrrolidinone (NMP) at 70–80°C to form the 4-hydroxy-1,2,3,4-tetrahydroquinoline intermediate. Subsequent oxidation with 2-iodoxybenzoic acid (IBX) in acetonitrile at 75°C for 12 h eliminates two hydrogen atoms, aromatizing the ring and yielding the target compound in 77–87% isolated yield.

Critical Reaction Parameters

Solvent Selection

Polar aprotic solvents like NMP enhance cyclization efficiency by stabilizing charged intermediates (Table 1). Substituting NMP with DMF or DMSO reduces yields by 15–20% due to inferior nucleophilic activation.

Table 1: Solvent Impact on Cyclization Yield

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| NMP | 87 | 4 |

| DMF | 68 | 6 |

| DMSO | 72 | 5 |

| Acetonitrile | 64 | 7 |

Oxidizing Agents

IBX outperforms alternatives like Oxone or Dess-Martin periodinane, providing >85% conversion without over-oxidation byproducts. Its low solubility in acetonitrile simplifies purification via filtration.

Alternative Synthetic Pathways

Gould-Jacobs Cyclization

While less efficient for nitro-substituted derivatives, Gould-Jacobs cyclization of ethyl (2-nitro-4-phenylphenylamino)acrylate at 150°C generates the quinoline core in 45–55% yield. However, decarboxylation side reactions limit scalability.

Grohe-Heitzer Approach

This method employs ethyl 3-(2-nitro-4-phenylphenylamino)-2-cyanoacrylate intermediates, cyclizing under acidic conditions (HCl/AcOH). Although functional group tolerance is broader, yields rarely exceed 60% due to competing hydrolysis.

Mechanistic Insights

Cyclization Step

The amine attacks the Baylis-Hillman adduct’s β-position, triggering a conjugate addition-elimination sequence. NMP coordinates to the carbonyl oxygen, lowering the activation energy for tetrahedral intermediate formation.

Aromatization

IBX abstracts α-hydrogens from the 1,2-dihydroquinoline intermediate, forming a dienone that tautomerizes to the aromatic product. Kinetic studies show first-order dependence on IBX concentration.

Scale-Up Considerations

Purification

Crystallization from ethyl acetate/hexanes (3:1) affords pharmaceutical-grade material (>99% purity) without chromatography. The product’s low solubility in hexanes at 0°C minimizes losses.

Waste Stream Management

IBX byproducts (2-iodobenzoic acid) are removed via aqueous NaHCO₃ washes. NMP is recovered via distillation (85% efficiency) for reuse.

Comparative Analysis of Methods

Table 2: Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Baylis-Hillman/IBX | 87 | 99 | High |

| Gould-Jacobs | 52 | 95 | Moderate |

| Grohe-Heitzer | 60 | 97 | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.